Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate
Overview
Description
Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoate ester group, a carbamothioyl group, and a propan-2-yl substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with propanol in the presence of an acid catalyst.
Introduction of the Carbamothioyl Group: The ester is then reacted with thiocarbamoyl chloride under basic conditions to introduce the carbamothioyl group.
Substitution with Propan-2-yl Phenyl Group: Finally, the compound is subjected to a Friedel-Crafts acylation reaction with 4-(propan-2-yl)benzoyl chloride in the presence of a Lewis acid catalyst to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-aminobenzoate: Similar structure but lacks the carbamothioyl and propan-2-yl phenyl groups.
4-(Propan-2-yl)benzoic acid: Contains the propan-2-yl phenyl group but lacks the ester and carbamothioyl groups.
Carbamothioyl derivatives: Compounds with similar carbamothioyl groups but different ester or phenyl substitutions.
Uniqueness
Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
propyl 4-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-13-26-20(25)17-9-11-18(12-10-17)22-21(27)23-19(24)16-7-5-15(6-8-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H2,22,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUDMQZKFXJALS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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